molecular formula C8H14N2O B8739570 2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol

2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B8739570
M. Wt: 154.21 g/mol
InChI Key: MQCSQENDKJRXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is a pyrazole-derived compound characterized by a hydroxyl-bearing ethyl group attached to the 4-position of a 1-isopropyl-substituted pyrazole ring. This structure imparts unique physicochemical properties, such as moderate hydrophilicity (due to the ethanol moiety) and lipophilicity (from the isopropyl group), making it a versatile intermediate in medicinal chemistry and drug development. Its applications span kinase inhibitors, antibacterial agents, and enzyme modulators, as evidenced by its role in synthesizing bioactive molecules like Flonoltinib Maleate (FM), a JAK2/FLT3 inhibitor .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-7(2)10-6-8(3-4-11)5-9-10/h5-7,11H,3-4H2,1-2H3

InChI Key

MQCSQENDKJRXDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Weight Similarity Score* Key Properties/Applications References
2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol Ethanol group at pyrazole-4-position 184.23 1.00 Intermediate for kinase inhibitors
(1-Isopropyl-1H-pyrazol-4-yl)methanol Methanol group at pyrazole-4-position 154.21 0.91 Reduced hydrophilicity vs. ethanol analog
2-(1-Isopropyl-1H-pyrazol-4-yl)acetic acid Ethanol replaced by acetic acid 198.20 0.89 Enhanced acidity; potential for salt formation
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol Nitro and amino groups at pyrazole-3/5-positions 214.22 0.85 Increased reactivity for nitro reduction
2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid Cyclopropane ring fused to carboxylic acid 194.23 0.82 High rigidity; impacts binding affinity

*Similarity scores based on Tanimoto coefficients (0–1 scale) from structural databases .

Hydrophilicity/Lipophilicity Balance

  • This compound exhibits a logP of ~1.2 (predicted), balancing solubility and membrane permeability.
  • Methanol analog (logP ~1.5) is slightly more lipophilic, reducing aqueous solubility but improving blood-brain barrier penetration .
  • Acetic acid derivative (logP ~0.8) is more hydrophilic, favoring renal excretion but limiting cellular uptake .

Key Research Findings

  • Antibacterial Selectivity : Derivatives with isopropyl-pyrazole cores exhibit Gram-positive selectivity, as seen in compound 9 (), whereas carboxylic acid analogs () show broader-spectrum activity but higher toxicity .

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